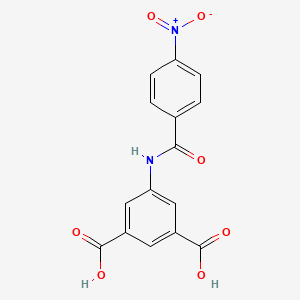![molecular formula C12H22N2O2 B6194898 tert-butyl N-{5-azaspiro[3.4]octan-8-yl}carbamate CAS No. 2568929-07-5](/img/new.no-structure.jpg)
tert-butyl N-{5-azaspiro[3.4]octan-8-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{5-azaspiro[3.4]octan-8-yl}carbamate: is a synthetic organic compound known for its unique spirocyclic structure. This compound features a spiro[3.4]octane core, which is a bicyclic system where two rings share a single atom. The presence of a tert-butyl carbamate group adds to its stability and reactivity, making it a valuable intermediate in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{5-azaspiro[3.4]octan-8-yl}carbamate typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.4]octane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine. This step often requires the use of strong bases or acids to facilitate ring closure.
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine. This step is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the spirocyclic ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carbamate group or the spirocyclic ring. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the spirocyclic ring. Typical reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, amines, thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-{5-azaspiro[34]octan-8-yl}carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a scaffold for drug development. The spirocyclic core can mimic natural products, making it a promising candidate for the design of bioactive molecules.
Medicine
In medicine, tert-butyl N-{5-azaspiro[3.4]octan-8-yl}carbamate is investigated for its potential therapeutic properties. Its unique structure allows for the exploration of new pharmacophores that could lead to the development of drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{5-azaspiro[3.4]octan-8-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The carbamate group can form hydrogen bonds or covalent interactions with target molecules, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-{5-azaspiro[3.4]octan-7-yl}carbamate
- tert-Butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate
- tert-Butyl N-{5-azaspiro[3.4]octan-7-yl}methylcarbamate
Uniqueness
Compared to similar compounds, tert-butyl N-{5-azaspiro[34]octan-8-yl}carbamate stands out due to its specific spirocyclic configuration and the position of the carbamate group
Propiedades
Número CAS |
2568929-07-5 |
|---|---|
Fórmula molecular |
C12H22N2O2 |
Peso molecular |
226.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



